![molecular formula C9H7Cl3O2 B14589053 2-[(3,4,5-Trichlorophenoxy)methyl]oxirane CAS No. 61396-64-3](/img/structure/B14589053.png)
2-[(3,4,5-Trichlorophenoxy)methyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4,5-Trichlorophenoxy)methyl]oxirane typically involves the reaction of 3,4,5-trichlorophenol with epichlorohydrin. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3,4,5-Trichlorophenoxy)methyl]oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized under specific conditions to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Produces substituted alcohols or ethers.
Oxidation: Yields diols or other oxidized derivatives.
Reduction: Results in the formation of alcohols.
Applications De Recherche Scientifique
2-[(3,4,5-Trichlorophenoxy)methyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(3,4,5-Trichlorophenoxy)methyl]oxirane involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The oxirane ring’s strain makes it highly reactive, facilitating its interaction with various molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A related compound with similar structural features but different reactivity and applications.
Epichlorohydrin: Shares the oxirane ring but lacks the trichlorophenoxy group, leading to different chemical properties.
Propriétés
Numéro CAS |
61396-64-3 |
|---|---|
Formule moléculaire |
C9H7Cl3O2 |
Poids moléculaire |
253.5 g/mol |
Nom IUPAC |
2-[(3,4,5-trichlorophenoxy)methyl]oxirane |
InChI |
InChI=1S/C9H7Cl3O2/c10-7-1-5(2-8(11)9(7)12)13-3-6-4-14-6/h1-2,6H,3-4H2 |
Clé InChI |
QCILLASWZBODND-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COC2=CC(=C(C(=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588975.png)
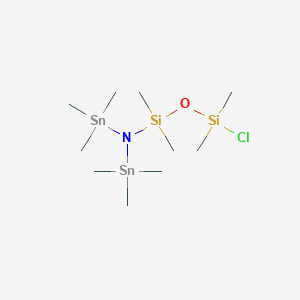
![(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone](/img/structure/B14588978.png)
![4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid](/img/structure/B14588995.png)
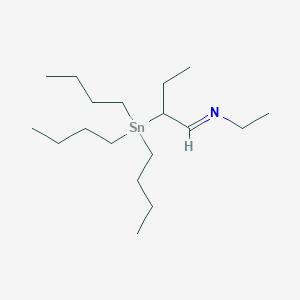
![3-(4H-Furo[3,2-b]indol-2-yl)prop-2-enamide](/img/structure/B14589012.png)
![N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide](/img/structure/B14589017.png)
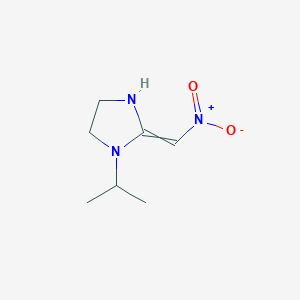

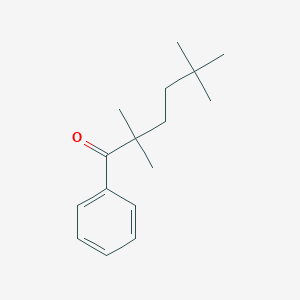

![2-[Dichloro(nitro)methyl]-1-methylimidazolidine](/img/structure/B14589047.png)
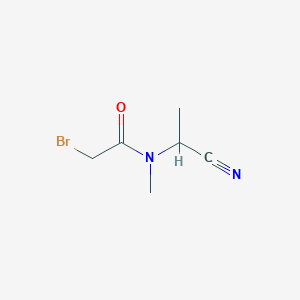
![2-[(Aminomethyl)amino]ethan-1-ol](/img/structure/B14589060.png)
